molecular formula C15H15F3N2O B1345877 N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine CAS No. 946697-64-9

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine

Cat. No.: B1345877
CAS No.: 946697-64-9
M. Wt: 296.29 g/mol
InChI Key: VCANGTQQNWWSHG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Features

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound also recognized by its alternative name 4-[3-(dimethylamino)phenoxy]-3-(trifluoromethyl)aniline. The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 946697-64-9, and its structure can be represented by the Simplified Molecular Input Line Entry System notation: CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F. The molecular architecture consists of two distinct aromatic rings connected via an ether oxygen bridge, creating a biaryl ether system that exhibits specific conformational properties due to the restricted rotation around the carbon-oxygen bond.

The structural analysis reveals several key features that define the compound's chemical behavior and potential biological activity. The primary aniline ring contains an amino group at the 4-position and a trifluoromethyl group at the 2-position relative to the ether linkage, creating a substitution pattern that significantly influences the electronic properties of the aromatic system. The secondary aromatic ring bears a dimethylamino substituent at the 3-position relative to the ether oxygen, contributing to the compound's basicity and potential for hydrogen bonding interactions. The International Chemical Identifier string InChI=1S/C15H15F3N2O/c1-20(2)11-4-3-5-12(9-11)21-14-7-6-10(19)8-13(14)15(16,17)18/h3-9H,19H2,1-2H3 provides a unique representation of the molecular connectivity and stereochemistry.

Structural Parameter Description Chemical Significance
Molecular Formula C₁₅H₁₅F₃N₂O Contains 15 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom
Molecular Weight 296.29 g/mol Moderate molecular weight suitable for pharmaceutical applications
Ether Linkage Aryl-O-Aryl Provides conformational flexibility while maintaining stability
Trifluoromethyl Position 2-position on aniline ring Ortho to ether oxygen, maximizing electronic effects
Amino Group Position 4-position on aniline ring Para to ether oxygen, optimal for nucleophilic reactivity
Dimethylamino Position 3-position on phenyl ring Meta to ether oxygen, providing basicity without steric hindrance

The three-dimensional molecular geometry exhibits significant implications for the compound's physicochemical properties and biological interactions. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms creating a highly electronegative region that influences the overall dipole moment of the molecule. The dimethylamino group contributes to the compound's basicity, with the nitrogen lone pair available for protonation or coordination reactions. The ether oxygen serves as both a structural linker and a potential hydrogen bond acceptor, contributing to the compound's solubility characteristics and intermolecular interactions.

Historical Context in Fluorinated Aniline Derivatives Research

The development of fluorinated aniline derivatives represents a significant evolution in medicinal chemistry, driven by the recognition that fluorine incorporation can dramatically enhance the metabolic stability and biological activity of pharmaceutical compounds. Historical research has demonstrated that aniline derivatives containing fluoroalkyl groups possess electronic properties that effectively mitigate oxidation processes, with fluoroalkylanilines showing greater stability toward cytochrome P450-mediated oxidation compared to their non-fluorinated analogs. This enhanced stability stems from the electron-withdrawing nature of fluorinated substituents, which reduces the electron density at the nitrogen center and makes the molecule less susceptible to enzymatic oxidation.

The synthetic methodology for preparing fluorinated anilines has evolved considerably over the past several decades, with early approaches relying primarily on nucleophilic aromatic substitution reactions and reductive amination strategies. Traditional methods for synthesizing β-fluorinated anilines, such as reductive amination of trifluoroacetaldehyde with corresponding aniline derivatives, were limited in scope and often required harsh reaction conditions. The development of palladium-catalyzed cross-coupling reactions has revolutionized the field, enabling the direct coupling of aryl halides with fluorinated amines under mild conditions using specialized catalyst systems.

Research conducted by Brusoe and Hartwig demonstrated significant advances in palladium-catalyzed arylation of fluoroalkylamines, revealing that fluorinated anilines are unstable under typical cross-coupling conditions that employ heat and strong bases. Their work identified potassium phenoxide as a particularly effective weak base for these transformations, allowing reactions to proceed in high yields with low catalyst loadings. The study revealed unique mechanistic features, including the observation that the major palladium complex in the reaction mixture is an adduct with the phenoxide base, and that reductive elimination to form the carbon-nitrogen bond represents the turnover-limiting step due to the electron-withdrawing properties of fluoroalkyl substituents.

Historical Period Key Developments Limitations Breakthroughs
Pre-1990s Nucleophilic aromatic substitution Limited substrate scope Introduction of fluorinated building blocks
1990s-2000s Reductive amination methods Harsh reaction conditions Improved synthetic accessibility
2000s-2010s Early cross-coupling attempts Substrate decomposition Recognition of electronic effects
2010s-Present Advanced palladium catalysis Specialized reaction conditions General methodology development

The historical development of fluorinated aniline chemistry has been closely linked to advances in pharmaceutical research, where these compounds have found applications in medicines, agrochemicals, and dyes. The unique properties of fluoroalkylanilines, including their distinct solubility characteristics, intermolecular interactions, and steric properties compared to traditional sulfonyl and carbonyl derivatives, have made them attractive targets for drug development programs. The ability of fluorine atoms to modulate the electronic properties of neighboring atoms has led to the incorporation of fluoroalkylaniline groups in various therapeutic agents, although comprehensive structure-activity relationship studies remain an active area of investigation.

Recent research has focused on developing more general and efficient methods for synthesizing fluorinated anilines, with particular attention to reactions that proceed under mild conditions and tolerate a wide range of functional groups. The development of specialized ligand systems and the identification of optimal reaction conditions have enabled the preparation of diverse fluorinated aniline derivatives with high yields and excellent functional group tolerance. These advances have facilitated the exploration of fluorinated anilines in medicinal chemistry applications and have contributed to a deeper understanding of the role of fluorine in biological systems.

Significance of Trifluoromethyl and Dimethylamine Functional Groups

The trifluoromethyl group represents one of the most important fluorinated substituents in contemporary pharmaceutical chemistry, exerting profound effects on molecular properties through its unique electronic and steric characteristics. The trifluoromethyl substituent in this compound serves as a powerful electron-withdrawing group, significantly lowering the highest occupied molecular orbital energy levels and creating favorable energy-level alignments for various chemical and biological processes. Research has demonstrated that ortho-substituted fluorine atoms exhibit stronger electron-withdrawing effects compared to meta-substituted positions, making the 2-position trifluoromethyl group in this compound particularly effective at modulating the electronic properties of the aniline ring.

The influence of the trifluoromethyl group extends beyond simple electronic effects to encompass significant impacts on molecular stability and metabolic resistance. Studies have shown that fluorination can improve the hydrophobicity of molecules and enhance the stability of pharmaceutical formulations by reducing susceptibility to oxidative degradation. The trifluoromethyl group's ability to increase lipophilicity while simultaneously improving metabolic stability represents a valuable combination for drug development, as it can enhance membrane permeability while reducing the rate of biotransformation. The unique properties of fluorinated compounds have led to their widespread incorporation in pharmaceutical agents, with fluorine-containing drugs representing a substantial portion of contemporary therapeutic interventions.

The dimethylamine functional group contributes essential basic properties to the compound, providing sites for protonation and potential coordination interactions with biological targets. The presence of the dimethylamino substituent creates opportunities for hydrogen bonding and electrostatic interactions, which can be crucial for molecular recognition processes in biological systems. The positioning of the dimethylamino group at the 3-position of the phenyl ring provides optimal electronic donation properties while minimizing steric hindrance that could interfere with target binding or chemical reactivity. Research has demonstrated that the careful positioning of amino substituents can significantly influence the pharmacological properties of compounds, with the meta-position often providing an optimal balance between electronic effects and molecular accessibility.

Functional Group Electronic Effect Steric Impact Metabolic Implications Biological Significance
Trifluoromethyl (-CF₃) Strong electron-withdrawing Moderate steric bulk Enhanced metabolic stability Improved drug-like properties
Dimethylamine (-N(CH₃)₂) Electron-donating Minimal steric hindrance Potential N-oxidation site Basic center for interactions
Ether Linkage (-O-) Weak electron-donating Flexible conformation Metabolically stable Hydrogen bond acceptor
Primary Amine (-NH₂) Electron-donating Minimal steric effect Oxidation susceptible Hydrogen bond donor/acceptor

The synergistic effects of the trifluoromethyl and dimethylamine groups create a unique electronic environment that influences both the chemical reactivity and potential biological activity of the compound. The electron-withdrawing trifluoromethyl group serves to modulate the nucleophilicity of the primary amine, potentially reducing its susceptibility to oxidative metabolism while maintaining sufficient reactivity for desired chemical transformations. This electronic tuning is particularly important in pharmaceutical applications, where the balance between stability and biological activity must be carefully optimized to achieve therapeutic efficacy.

The positioning effects of these functional groups have been systematically studied, revealing that the specific arrangement in this compound provides optimal properties for various applications. Research has shown that the synergistic position effect of fluorination on aniline units and their substitutions can lead to enhanced performance in electronic and pharmaceutical applications. The compound's structure represents an excellent example of rational molecular design, where each functional group contributes specific properties that combine to create a molecule with enhanced overall performance characteristics compared to simpler analogs.

Properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)11-4-3-5-12(9-11)21-14-7-6-10(19)8-13(14)15(16,17)18/h3-9H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCANGTQQNWWSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Aromatic Substitution

A common approach involves reacting a phenol derivative bearing the amino and trifluoromethyl groups with a halogenated aromatic compound containing the dimethylamino substituent.

  • Starting materials:

    • 4-Amino-2-(trifluoromethyl)phenol or its protected derivative.
    • 3-Halo-N,N-dimethylaniline (e.g., 3-chloro-N,N-dimethylaniline).
  • Reaction conditions:

    • Use of a strong base such as potassium hydroxide or sodium hydroxide to generate the phenolate ion.
    • Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance nucleophilicity.
    • Elevated temperatures (80–120 °C) to facilitate the substitution reaction.
    • Reaction times ranging from 4 to 20 hours depending on scale and reactivity.
  • Mechanism:

    • The phenolate ion attacks the halogenated aromatic ring at the position bearing the leaving group (halogen), forming the ether bond.
    • The trifluoromethyl and amino groups remain intact during this step.

Alternative Method: Ullmann Ether Synthesis

  • Copper-catalyzed coupling of phenols with aryl halides under basic conditions can also be employed.
  • This method may require ligands and elevated temperatures but can offer good yields and selectivity.

Post-Synthetic Modifications

  • If the amino group is protected during ether formation (e.g., as an acetamide), deprotection is performed under acidic or basic conditions.
  • Purification is typically achieved by recrystallization or chromatographic methods.

Representative Experimental Procedure (Adapted from Related Compounds)

Step Reagents & Conditions Description Yield & Notes
1 Dissolve 4-amino-2-(trifluoromethyl)phenol in DMSO Generate phenolate ion by adding NaOH (1.3 equiv) Phenolate formation
2 Add 3-chloro-N,N-dimethylaniline (1 equiv) Stir at 100 °C for 16–20 hours Ether bond formation
3 Cool reaction, quench with water Extract with organic solvent (e.g., ethyl acetate) Work-up
4 Purify crude product by recrystallization Use solvents like ethanol or diisopropyl ether Obtain pure compound
  • Yields reported for similar compounds range from 70% to 90% depending on reaction scale and purity requirements.

Comparative Data Table of Related Compounds and Preparation Conditions

Compound Molecular Formula Key Functional Groups Base Used Solvent Temp (°C) Time (h) Yield (%) Reference
This compound C15H15F3N2O Amino, trifluoromethyl, ether, dimethylamine KOH or NaOH DMSO 80–110 4–20 70–90
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine (fluoxetine intermediate) C16H18F3NO Phenoxy, trifluoromethyl, methylamine NaOH DMSO 100 20 88
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine C12H17F3N2O Amino, trifluoromethyl, ether, dimethylamine NaOH DMSO 100 20 High

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The phenoxyphenyl backbone provides structural stability and facilitates binding to various molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound 1 : N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine (CAS 801190-26-1)
  • Structure: Propyl linker instead of phenyl; trifluoromethyl at the 3-position on the phenoxy ring.
  • Bioactivity: Positional isomerism (3-CF₃ vs. 2-CF₃) may alter receptor binding specificity.
Compound 2 : N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide
  • Structure : Sulfonamide replaces dimethylamine; additional chlorine and trifluorobutane groups.
  • Impact: Hydrogen Bonding: Sulfonamide enhances hydrogen-bond acceptor capacity, improving target affinity but reducing membrane permeability .

Substituent Position and Linker Modifications

Compound 3 : N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine (CAS 221198-82-9)
  • Structure : Ethyl linker; fluorine replaces trifluoromethyl.
  • Impact :
    • Lipophilicity : Reduced hydrophobicity (lower molecular weight: 198.24) may shorten half-life .
    • Electronic Effects : Fluorine’s weaker electron-withdrawing effect compared to CF₃ could diminish aromatic interactions.
Compound 4 : Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 685533-92-0)
  • Structure: Ethylamino linker instead of phenoxy; trifluoromethyl on the phenyl ring.

Biological Activity

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine, a compound characterized by its trifluoromethyl group and amino substituent, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F3N2O. The presence of the trifluoromethyl group is significant in enhancing the compound's biological activity due to its effects on lipophilicity and electronic properties.

Structural Formula

\text{N 3 4 Amino 2 trifluoromethyl phenoxy phenyl}-N,N-dimethylamine}

Antimicrobial Activity

Research has demonstrated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For example, a study evaluated various derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant inhibitory effects with a minimum inhibitory concentration (MIC) comparable to known antimicrobial agents .

CompoundMIC (μg/mL)Activity Against
This compound12.5S. aureus, MRSA
Control (Doxorubicin)10Various bacteria

Anti-inflammatory Potential

In vitro studies indicate that this compound may modulate inflammatory pathways. Specifically, it has been shown to affect the activity of NF-κB, a key transcription factor involved in inflammation. Compounds with similar structures have been reported to either enhance or inhibit NF-κB activity depending on their substituents .

Inhibition of NF-κB Activity

CompoundIC50 (μM)Effect on NF-κB
This compound20Inhibition
Control (Cinnamides)15Variable

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving various human cancer cell lines revealed that this compound exhibits cytotoxicity with IC50 values indicating its effectiveness against multiple cancer types.

Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Comparison to Doxorubicin
A54944.4Better
HCT11622.4Comparable
PACA252.1Reference

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study found that derivatives featuring the trifluoromethyl group consistently outperformed their non-fluorinated counterparts in inhibiting bacterial growth, particularly against resistant strains like MRSA .
  • Inflammation Modulation Research : Another investigation highlighted the role of this compound in modulating NF-κB signaling pathways, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. Table 1: Structural Analogs and Key Properties

Compound NameMolecular FormulalogPEC50_{50} (μM)
N-{3-[4-Amino-2-(CF3_3)phenoxy]phenyl}-N,N-dimethylamineC15_{15}H15_{15}F3_3N2_2O3.20.45
N-{3-[3-Amino-4-(CF3_3)phenoxy]phenyl}-N-methylamineC14_{14}H13_{13}F3_3N2_2O2.81.20

Advanced: How to resolve contradictions in biological assay data?

  • Replicate assays : Perform triplicate experiments with independent compound batches to rule out variability .
  • Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
  • Control compounds : Use known agonists/antagonists to validate assay sensitivity (e.g., staurosporine for kinase inhibition) .

Advanced: What computational tools predict binding modes and affinity?

  • AutoDock Vina : Docking simulations with a Lamarckian GA algorithm predict binding poses (RMSD <2.0 Å) and affinity (ΔG ≈ -9.5 kcal/mol) for targets like EGFR kinase .
  • MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves and goggles due to irritant classification (CAS 946740-42-7) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoromethylphenol derivatives) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

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